![molecular formula C8H3BrF3NO B171530 2-Bromo-4-(Trifluoromethoxy)benzonitrile CAS No. 1214334-83-4](/img/structure/B171530.png)
2-Bromo-4-(Trifluoromethoxy)benzonitrile
Overview
Description
2-Bromo-4-(Trifluoromethoxy)benzonitrile is a chemical compound with the molecular formula C8H3BrF3NO . It is used in various chemical reactions and has a molecular weight of 266.01 g/mol .
Molecular Structure Analysis
The molecular structure of 2-Bromo-4-(Trifluoromethoxy)benzonitrile includes a benzene ring with a bromine atom and a trifluoromethoxy group attached to it . The InChI code for this compound is 1S/C8H3BrF3NO/c9-7-3-6 (14-8 (10,11)12)2-1-5 (7)4-13/h1-3H .Physical And Chemical Properties Analysis
2-Bromo-4-(Trifluoromethoxy)benzonitrile has a molecular weight of 266.01 g/mol . It has a computed XLogP3-AA value of 3.5, indicating its lipophilicity . The compound has a topological polar surface area of 33 Ų .Scientific Research Applications
Pharmaceutical Intermediates
2-Bromo-4-(Trifluoromethoxy)benzonitrile: is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its unique structure, incorporating a bromine atom and a trifluoromethoxy group, makes it a valuable precursor in constructing complex molecules for medicinal chemistry .
Synthesis of Diphenylthioethers
This compound is instrumental in synthesizing diphenylthioethers, which are sulfur-containing organic compounds. These thioethers have potential applications in developing new materials and chemicals with unique properties .
Material Science
In material science, 2-Bromo-4-(Trifluoromethoxy)benzonitrile can be used to modify the surface properties of materials. The trifluoromethoxy group, in particular, could impart hydrophobic characteristics to surfaces, which is valuable in creating water-resistant materials .
Organic Synthesis
As a building block in organic synthesis, this compound offers a pathway to create a wide range of organic molecules. Its reactivity with various nucleophiles allows for the introduction of different functional groups, expanding the diversity of synthetic organic chemistry .
Agrochemical Research
The bromine atom present in 2-Bromo-4-(Trifluoromethoxy)benzonitrile makes it a candidate for developing novel agrochemicals. Brominated compounds are often used in pesticides and herbicides, and this compound could lead to the discovery of new, more effective agrochemicals .
Analytical Chemistry
In analytical chemistry, 2-Bromo-4-(Trifluoromethoxy)benzonitrile can serve as a standard or reference compound in various chromatographic and spectroscopic methods. Its distinct chemical signature allows for accurate calibration and measurement in complex analytical procedures .
Safety and Hazards
Mechanism of Action
Target of Action
It’s structurally similar compound, 4-(trifluoromethyl)benzonitrile, is known to be a key intermediate in the synthesis of fluvoxamine .
Mode of Action
It’s structurally similar compound, 4-(Trifluoromethyl)benzonitrile, participates in nickel-catalyzed arylcyanation reaction of 4-octyne . This suggests that 2-Bromo-4-(Trifluoromethoxy)benzonitrile might also participate in similar reactions.
Action Environment
It’s structurally similar compound, 4-bromo-2-(trifluoromethoxy)benzonitrile, is recommended to be stored in a dark place, sealed in dry, at room temperature . This suggests that similar storage conditions might be applicable for 2-Bromo-4-(Trifluoromethoxy)benzonitrile.
properties
IUPAC Name |
2-bromo-4-(trifluoromethoxy)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF3NO/c9-7-3-6(14-8(10,11)12)2-1-5(7)4-13/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQXCJMGFMNVWGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90596200 | |
Record name | 2-Bromo-4-(trifluoromethoxy)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90596200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-(Trifluoromethoxy)benzonitrile | |
CAS RN |
1214334-83-4 | |
Record name | 2-Bromo-4-(trifluoromethoxy)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90596200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.